

SPY001 (Spyre Therapeutics): An Anti-α4β7 Integrin Antibody

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Compound of Interest		
Compound Name:	SPI-001	
Cat. No.:	B15575405	Get Quote

SPY001 is a novel, half-life extended monoclonal antibody being developed by Spyre Therapeutics for the treatment of Inflammatory Bowel Disease (IBD).[1] Its mechanism of action is centered on the inhibition of the $\alpha4\beta7$ integrin.

Core Mechanism of Action

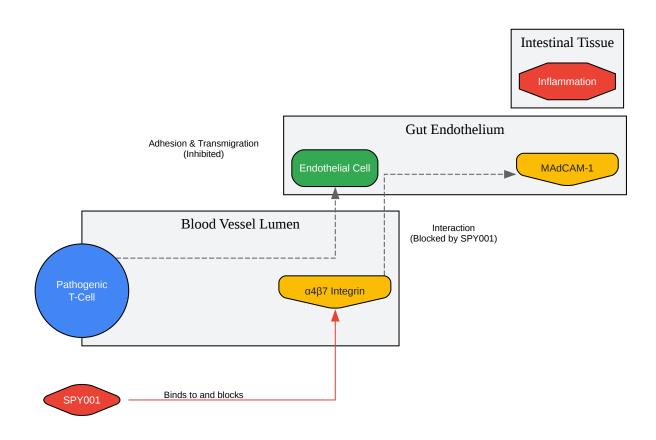
SPY001 targets the $\alpha4\beta7$ integrin, a protein found on the surface of a specific subset of T lymphocytes (T helper cells). This integrin plays a crucial role in the trafficking of these immune cells to the gastrointestinal tract. By binding to the $\alpha4\beta7$ integrin, SPY001 blocks its interaction with its natural ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of blood vessels in the gut. This blockade prevents the migration of pathogenic T cells from the bloodstream into the intestinal tissue, thereby reducing the inflammatory response that is characteristic of IBD.

Preclinical studies have demonstrated that SPY001 targets the same epitope as vedolizumab, an approved anti- α 4 β 7 antibody, and shows equivalent potency and selectivity.[1] The key innovation of SPY001 lies in its extended half-life, which is approximately three-fold greater than that of vedolizumab.[1] This extended half-life is expected to allow for less frequent dosing, potentially quarterly or even biannually, which could significantly improve patient convenience and compliance.[1]

Signaling Pathway



The therapeutic action of SPY001 is primarily extracellular and does not involve direct manipulation of intracellular signaling pathways. Instead, it physically obstructs a key protein-protein interaction involved in immune cell trafficking.



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Diagram 1: Mechanism of Action of SPY001.

Quantitative Data



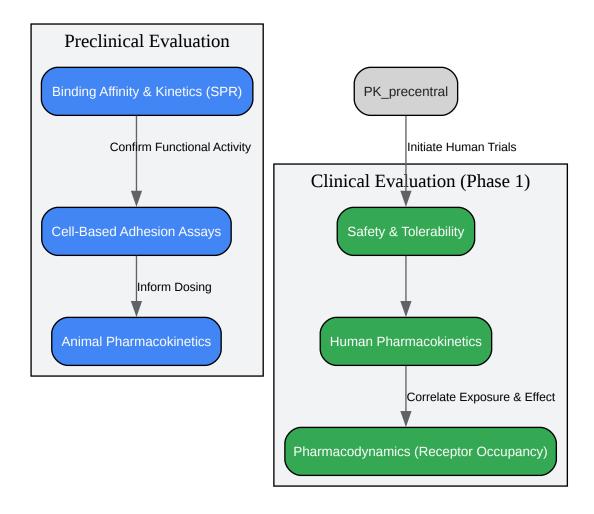
Parameter	Value	Comparison	Source
Half-life	~80 days	Approximately 3-fold greater than vedolizumab	[1]
Target	α4β7 integrin	Same as vedolizumab	[1]
Potency & Selectivity	Equivalent to vedolizumab	Head-to-head preclinical studies	[1]

Experimental Protocols

Detailed experimental protocols for SPY001 are proprietary to Spyre Therapeutics. However, based on the reported data, the following standard methodologies were likely employed:

- Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) would be used to measure the on-rate, off-rate, and overall binding affinity (KD) of SPY001 to recombinant human α4β7 integrin.
- Cell-Based Adhesion Assays: An in vitro assay would be conducted where α4β7-expressing cells (e.g., RPMI8866) are allowed to adhere to plates coated with MAdCAM-1. The ability of SPY001 to inhibit this adhesion would be quantified to determine its functional potency (IC50).
- Pharmacokinetic Studies: Preclinical pharmacokinetic studies would be performed in animal models (e.g., cynomolgus monkeys) to determine the half-life, clearance, and volume of distribution of SPY001. A Phase 1 trial in healthy volunteers has provided human pharmacokinetic data.[1][2][3][4]
- Pharmacodynamic Studies: Flow cytometry would be used to measure the saturation of α4β7 receptors on circulating lymphocytes from subjects in the Phase 1 trial, confirming target engagement.[1]





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Diagram 2: Experimental Workflow for SPY001 Characterization.

Other Investigational Compounds EPI-001

EPI-001 is a derivative of Bisphenol A diglycidyl ether (BADGE) that has been investigated for the treatment of prostate cancer.[5] Its mechanism of action is multifactorial:

Androgen Receptor (AR) Inhibition: EPI-001 covalently binds to the N-terminal domain (NTD)
of the androgen receptor, inhibiting its transcriptional activity.[5] This is significant as many
existing prostate cancer therapies target the ligand-binding domain (LBD), and EPI-001's
mechanism could be effective in cases of resistance involving LBD mutations.[5]



 PPARy Modulation: EPI-001 also functions as a selective peroxisome proliferator-activated receptor-gamma (PPARy) modulator.[5] Activation of PPARy has been shown to inhibit the growth of prostate cancer cells.[5]

ISP-001

ISP-001 is a cell-based gene therapy for Mucopolysaccharidosis Type I (MPS I).[6][7] The mechanism involves:

- Autologous B-Cell Engineering: B-cells are collected from the patient and genetically modified using the Sleeping Beauty transposon system to express α-L-iduronidase (IDUA), the enzyme deficient in MPS I.[6]
- Enzyme Replacement: These engineered cells, when infused back into the patient, are intended to act as a continuous source of the IDUA enzyme.

SPI-1/SPI1 (PU.1)

SPI-1, also known as PU.1, is a hematopoietic transcription factor.[8] In the context of cancer, particularly colon cancer, it has been shown to:

- Promote Aerobic Glycolysis: SPI1, in conjunction with its related protein SPIB, drives the expression of glycolytic genes in cancer cells.[8]
- Tumor-Neutrophil Interplay: Tumor-associated neutrophils can deliver SPI1 mRNA to cancer cells via extracellular vesicles, enhancing their glycolytic activity and promoting tumor progression.[8]

This overview provides a summary of the available information on various compounds referred to as "SPI-001" or similar designations. For definitive and detailed technical information, direct consultation of the publications and resources from the respective developing organizations is recommended.

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